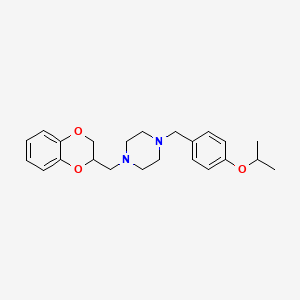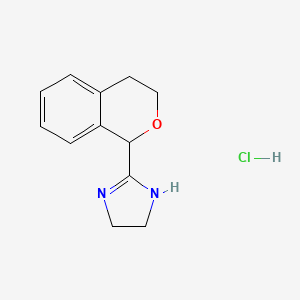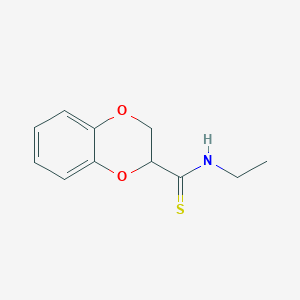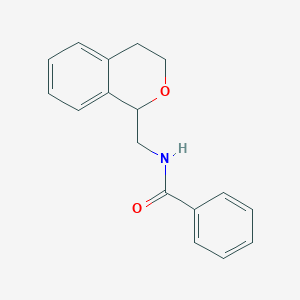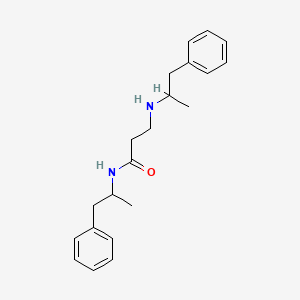
N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide
Vue d'ensemble
Description
N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide, also known as BMEA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological processes. BMEA is a beta-alanine derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
Applications De Recherche Scientifique
N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has been shown to modulate the activity of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cells. In drug discovery, N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has been used as a lead compound for the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide is still being studied, but it is believed to involve the modulation of glutamate receptors. Glutamate receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in various neurological disorders. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has been shown to modulate the activity of glutamate receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of glutamate receptors, and the activation of certain signaling pathways. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide in lab experiments is its potential therapeutic effects in various scientific research fields. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide can also be synthesized using various methods, making it readily available for research purposes. However, one limitation of using N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide, including the development of new drugs targeting specific biological pathways, the investigation of its potential therapeutic effects in various neurological disorders, and the optimization of its synthesis methods to improve its bioavailability and efficacy. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide may also be studied for its potential applications in other scientific research fields, such as immunology and metabolism.
Propriétés
IUPAC Name |
N-(1-phenylpropan-2-yl)-3-(1-phenylpropan-2-ylamino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17(15-19-9-5-3-6-10-19)22-14-13-21(24)23-18(2)16-20-11-7-4-8-12-20/h3-12,17-18,22H,13-16H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOZODNWEZVAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(=O)NC(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N~3~-bis(1-phenylpropan-2-yl)-beta-alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4-dichlorophenoxy)acetyl]alanine](/img/structure/B3831913.png)
![ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B3831916.png)

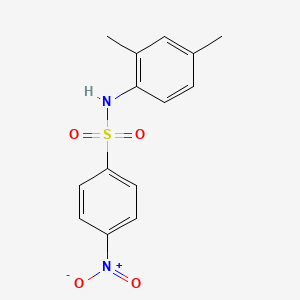

![8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B3831956.png)
![N'-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methylene}isonicotinohydrazide](/img/structure/B3831957.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-1'-one](/img/structure/B3831964.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride](/img/structure/B3831968.png)
